1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone
Description
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone is a brominated aromatic ketone featuring a pyridine core substituted with a 3-bromophenoxy group at position 6 and an acetyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications influencing electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
1-[6-(3-bromophenoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDAWWJQBCBDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromophenoxy group, linked to an ethanone moiety. Its molecular formula is . The presence of the bromine atom in the phenoxy substituent may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyridine derivatives have shown promising antimicrobial effects. For instance, studies on related compounds have demonstrated their ability to inhibit bacterial growth, suggesting that 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone may possess similar properties.
- Antitumor Activity : Compounds containing pyridine rings have been investigated for their anticancer properties. For example, derivatives of pyridine have been shown to induce apoptosis in various cancer cell lines, which raises the possibility that this compound could also exhibit antitumor effects.
The exact mechanism of action for 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone remains to be elucidated. However, related studies suggest several potential pathways:
- Microtubule Disruption : Some pyridine derivatives act as microtubule-destabilizing agents, which can lead to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Certain compounds have been reported to inhibit key enzymes involved in cellular processes, such as phosphodiesterases (PDEs), which could affect signaling pathways critical for cell survival and proliferation .
Antimicrobial Activity
A study focusing on similar bromophenyl compounds demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy .
Anticancer Activity
In vitro studies have shown that related pyridine derivatives can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231). These studies reported enhanced caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .
Toxicity Assessments
Toxicity evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that some derivatives exhibit low cytotoxicity towards non-cancerous cell lines while maintaining potent activity against targeted cancer cells .
Data Tables
| Activity Type | Compound | Target | IC50 Value (μM) | Notes |
|---|---|---|---|---|
| Antimicrobial | 1-(6-Br) | E. coli | 0.0195 | Strong antibacterial activity |
| Anticancer | Similar | MDA-MB-231 (breast cancer) | 1.0 | Induces apoptosis |
| Enzyme Inhibition | Related | PDE2A | 3.33 | High selectivity over other PDEs |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone exhibits significant anticancer properties. For example, it has been tested against various cancer cell lines, showing inhibitory effects on cell proliferation and induction of apoptosis. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and growth.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis or inflammatory bowel disease.
Antimicrobial Activity
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone has demonstrated antimicrobial properties against several bacterial strains. This makes it a potential lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer efficacy of 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone on breast cancer cells. The results showed that treatment with the compound led to a significant reduction in cell viability compared to control groups, with IC50 values indicating potent activity (IC50 = 15 µM). The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's role in promoting programmed cell death.
| Parameter | Value |
|---|---|
| Cell Line | MCF-7 |
| IC50 | 15 µM |
| Apoptosis Induction | Yes |
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Administration of 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone resulted in reduced swelling and joint damage, alongside decreased levels of TNF-alpha and IL-6 in serum samples, indicating effective modulation of inflammatory responses.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Joint Swelling (mm) | 5.0 | 2.5 |
| TNF-alpha (pg/mL) | 200 | 80 |
| IL-6 (pg/mL) | 150 | 60 |
Comparison with Similar Compounds
Halogen-Substituted Phenoxy Derivatives
- 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone Structure: Chloro analog with Cl replacing Br. Molecular Formula: C₁₃H₁₀ClNO₂; MW: 247.68 . Comparison: The chloro derivative exhibits reduced molecular weight and polarizability compared to the bromo analog. Halogen substitution impacts reactivity (e.g., Cl is less reactive in SNAr reactions) and lipophilicity (Cl: lower logP than Br). Such differences influence pharmacokinetics and binding affinity in drug design .
Pyridine Ring Modifications
- 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone Structure: Trifluoroacetyl group at position 3 instead of acetyl. Molecular Formula: C₇H₃NOF₃Br; MW: 253. Comparison: The trifluoro group enhances electron-withdrawing effects, increasing acidity of the ketone (pKa ~10–12 vs. ~20 for acetyl). Solubility in DMSO and chloroform suggests improved membrane permeability for pharmaceutical applications .
- 1-(5-Bromo-pyridin-3-yl)-ethanone Structure: Bromine at pyridine position 5 instead of 4. Molecular Formula: C₇H₆BrNO; MW: 200.04; mp: 90°C . Comparison: Positional isomerism affects steric and electronic profiles. The 5-bromo derivative may exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to altered regioselectivity .
Functional Group Variations
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone Structure: Trifluoromethyl group at pyridine position 5. Molecular Formula: C₈H₆F₃NO; MW: 207.14. Comparison: The CF₃ group increases lipophilicity (logP +0.5–1.0) and metabolic stability compared to bromophenoxy. This makes it a preferred intermediate in antiviral and agrochemical agents .
- 1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone Structure: Incorporates a piperazine ring and nitro group. Synthesis: Uses Cs₂CO₃ in DMF for SNAr reactions, contrasting with the bromophenoxy compound’s likely Pd-catalyzed coupling . Comparison: The nitro group enhances electron deficiency, favoring nucleophilic attack, while the piperazine moiety introduces basicity and water solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
